Indoxacarb Impurity 5
Description
Significance of Agrochemical Impurities in Research and Development
The study of impurities is a critical aspect of agrochemical research and development. Impurities can arise from various sources, including the starting materials, intermediates, and by-products of the manufacturing process. The identification, quantification, and characterization of these impurities are essential for several reasons. Firstly, impurities can possess toxicological properties that differ from the active ingredient, potentially impacting non-target organisms and the environment. researchgate.net Secondly, the presence of impurities can affect the physical and chemical properties of the final product, influencing its stability and performance. researchgate.net Regulatory bodies worldwide require a thorough analysis of the impurity profile of any technical-grade active ingredient to ensure the safety and quality of commercial pesticide products. researchgate.netiaea.org This rigorous evaluation helps to establish a minimum content for the active ingredient and maximum limits for impurities, safeguarding against potential risks. researchgate.net
Overview of Indoxacarb (B177179) (CAS: 173584-44-6) as an Insecticide
Indoxacarb is a potent insecticide used globally for the control of a broad spectrum of lepidopteran pests in various crops, including cotton, fruits, and vegetables. uplb.edu.phicac.orghb-p.com It is also utilized in household products to manage pests like cockroaches and ants. wikipedia.org
Indoxacarb belongs to the oxadiazine class of insecticides. epa.govmedkoo.com It is a chiral molecule, and the insecticidally active form is the S-enantiomer. herts.ac.uk The technical product is often a mixture of the S- and R-enantiomers. epa.gov Its chemical structure is complex, featuring an indeno-oxadiazine core. nih.govalfa-chemistry.com
Table 1: Chemical Identity of Indoxacarb
| Identifier | Information | Source(s) |
|---|---|---|
| Common Name | Indoxacarb | epa.gov |
| CAS Registry Number | 173584-44-6 | epa.govnih.gov |
| Chemical Family | Oxadiazine | epa.gov |
| Molecular Formula | C₂₂H₁₇ClF₃N₃O₇ | hb-p.comnih.govalfa-chemistry.com |
| Molecular Weight | 527.8 g/mol | hb-p.comnih.gov |
| IUPAC Name | methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e] icac.orgtheclinivex.comnih.govoxadiazine-4a-carboxylate | nih.govalfa-chemistry.com |
Indoxacarb functions through a unique mode of action by blocking sodium channels in the nervous system of target insects. uplb.edu.phicac.orgyoutube.com This disruption leads to paralysis and ultimately the death of the pest. uplb.edu.ph It is primarily active through ingestion but also exhibits contact activity. uplb.edu.phicac.org A key feature of Indoxacarb is its rapid inhibition of insect feeding, which helps to protect crops from damage shortly after application. uplb.edu.phicac.org Its favorable toxicological and ecotoxicological profile, coupled with its effectiveness at low use rates, makes it a valuable tool in integrated pest management (IPM) programs. uplb.edu.phicac.org
General Chemical Classification and Structure
Identification and Contextualization of Indoxacarb Impurity 5
Within the manufacturing process of Indoxacarb, several related impurities can be formed. fao.orgfao.org One such impurity is this compound.
This compound is chemically distinct from the parent compound, Indoxacarb. It has the molecular formula C₂₀H₁₅ClF₃N₃O₅ and is assigned the CAS Registry Number 200568-74-7. theclinivex.comnih.govweblivelink.com This impurity is also known by the chemical name (S)-Methyl 7-chloro-2-((4-(trifluoromethoxy)phenyl)carbamoyl)-2, 3, 4a, 5-tetrahydroindeno[1, 2-e] icac.orgtheclinivex.comnih.govoxadiazine-4a-carboxylate and is sometimes referred to as N-Decarboxymethylated Indoxacarb. veeprho.com
Table 2: Chemical Identity of this compound
| Identifier | Information | Source(s) |
|---|---|---|
| Name | This compound | theclinivex.comnih.gov |
| CAS Registry Number | 200568-74-7 | theclinivex.comweblivelink.comchemicalbook.com |
| Molecular Formula | C₂₀H₁₅ClF₃N₃O₅ | theclinivex.comnih.govweblivelink.com |
| Molecular Weight | 469.8 g/mol | theclinivex.comnih.gov |
| Synonym | N-Decarboxymethylated Indoxacarb | veeprho.com |
This compound is recognized as a manufacturing-related impurity of Indoxacarb. fao.orgfao.org This means its presence in the final technical product is a result of the synthesis process. The Food and Agriculture Organization (FAO) specifications for technical Indoxacarb acknowledge the presence of related manufacturing impurities, which are controlled to ensure the quality and safety of the product. fao.orgfao.org The characterization and monitoring of such impurities are standard procedures in the agrochemical industry to meet regulatory requirements and ensure product consistency. lookchem.comacdlabs.com
Molecular Formula and CAS Registry Information (C₂₀H₁₅ClF₃N₃O₅, CAS: 200568-74-7)
Research Objectives and Scope of the Outline in the Context of this compound
The primary objective of this analysis is to provide a focused and scientifically rigorous examination of this compound. This compound is recognized in regulatory and research contexts as a significant substance related to the active agrochemical, Indoxacarb. Specifically, it is identified as the metabolite IN-JT333, a degradation product of Indoxacarb. researchgate.net The scope of this article is to delineate the fundamental chemical and physical characteristics of this compound, detail its formation pathways, and describe the analytical methodologies employed for its identification and quantification.
The investigation will be structured to cover the following core areas:
Chemical Identity and Physicochemical Properties: This involves the precise identification of the compound through its various chemical names and identifiers, including its CAS number. A comprehensive data table will present its key physicochemical properties, such as molecular formula, molecular weight, and physical appearance. cymitquimica.compharmaffiliates.comchemicalbook.com
Formation and Synthesis: This section will explore the origins of this compound. It is primarily formed as a metabolite or degradant of Indoxacarb, for instance, through hydrolysis or in soil environments. researchgate.netfao.org The discussion will also touch upon the potential for its presence in technical grade Indoxacarb as a manufacturing impurity. fao.org
Analytical Methodologies: The article will detail the advanced analytical techniques used for the detection and quantification of this compound. Methods such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are crucial for monitoring its presence in various matrices, including environmental samples and agricultural products. researchgate.netmdpi.com The specificity and sensitivity of these methods, often achieving a low limit of quantification (LOQ), are critical for regulatory compliance and research. mdpi.com
This outline is designed to create a comprehensive profile of this compound, strictly focusing on its chemical and analytical aspects, without delving into toxicological or dosage-related information, thereby maintaining a clear and authoritative focus.
Data on this compound
The following tables provide detailed information regarding the chemical and physical properties of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| Chemical Name | methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e] researchgate.netcymitquimica.comoxadiazine-4a-carboxylate | nih.gov |
| CAS Number | 144171-39-1 | pharmaffiliates.comchemicalbook.com |
| Synonyms | N-Decarboxymethylated Indoxacarb, (S)-Indoxacarb metabolite IN-JT333 | cymitquimica.com |
| Molecular Formula | C₂₀H₁₅ClF₃N₃O₅ | cymitquimica.compharmaffiliates.comchemicalbook.com |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 469.80 g/mol | cymitquimica.compharmaffiliates.comchemicalbook.com |
| Appearance | White to Off-White Solid | cymitquimica.com |
| Purity | > 95% (as a reference standard) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O5/c1-30-17(28)19-9-11-8-12(21)2-7-15(11)16(19)26-27(10-31-19)18(29)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBDNGWVXFMUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009311 | |
| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144171-39-1 | |
| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Pathways and Mechanisms of Indoxacarb Impurity 5
Impurity Generation during Indoxacarb (B177179) Synthetic Routes
The synthesis of Indoxacarb typically involves the formation of a core pyrazoline or oxadiazine ring structure. researchgate.netscispace.com Impurities can arise from incomplete reactions, side reactions of starting materials or intermediates, or the degradation of the final product under certain conditions.
A critical step in forming the oxadiazine ring of Indoxacarb involves a condensation reaction. For instance, the reaction between an intermediate like 5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone and a hydrazine (B178648) derivative, such as carbobenzoxyhydrazide, is a key cyclization step. google.comepo.org
During such condensation reactions, which often generate water as a by-product, several issues can lead to impurity formation:
Incomplete Reaction : If the condensation does not proceed to completion, unreacted starting materials or partially condensed intermediates will remain in the reaction mixture, constituting impurities. google.com
Hydrolysis : The presence of water, a by-product of the condensation, can lead to the hydrolysis of ester functionalities or even the partial decomposition of the desired condensation product back to its precursors. google.com
Side Reactions of Hydrazine : Hydrazine derivatives can potentially undergo side reactions, such as self-condensation or reaction with other electrophilic species present in the mixture, leading to a variety of nitrogen-containing by-products.
Beyond the main condensation pathway, other side reactions can introduce impurities into the final product.
Dehalogenation : In steps involving hydrogenation, such as the debenzylation of a protected intermediate, the chlorine atom on the indene (B144670) ring can be inadvertently removed. This leads to the formation of a de-chloro analog of Indoxacarb or its precursors, which would be a significant impurity. google.com The use of dehalogenation inhibitors can mitigate this side reaction. google.com
Disproportionation and Solvent-Related Impurities : In certain steps, the choice of solvent and base is critical. For example, using sodium hydride in dimethylformamide (DMF) for acylation can lead to a disproportionation reaction of the metal hydride with DMF, generating by-products. google.com Similarly, solvents like acetonitrile (B52724) can also participate in side reactions. google.com
Over-alkylation/Acylation : During steps where a methoxycarbonyl group is added, there is a potential for reaction at unintended sites on the molecule if multiple reactive functional groups are present, leading to structurally similar but incorrect isomers.
The conditions under which the synthesis is performed have a profound impact on the types and quantities of impurities formed.
Reaction temperature is a critical parameter. Higher temperatures can accelerate the desired reaction but may also increase the rate of side reactions and decomposition, leading to a higher impurity profile. google.com For example, in the condensation to form the oxadiazine ring intermediate, controlling the temperature, often in the range of 40-50°C, is crucial for maximizing yield and minimizing by-products. google.com Conversely, some reactions, like hydrogenation, are performed under specific pressure conditions which must be carefully controlled to ensure selective reaction without promoting side reactions like dehalogenation. google.com
The choice of solvent and catalyst is fundamental to controlling the impurity profile.
Solvent Effects : The solvent can influence reaction pathways and the solubility of intermediates and by-products. In a key condensation step, using a solvent like xylene, which allows for the azeotropic removal of water, can drive the reaction to completion and reduce water-related side reactions. google.com In contrast, using solvents like dichloroethane, where by-products such as ethanol (B145695) are not efficiently removed, can lead to incomplete reactions and higher impurity levels. google.com The use of solvent mixtures, such as n-heptane/toluene, is also employed during recrystallization to purify the final product by selectively precipitating Indoxacarb while leaving impurities in the solution. google.com
Catalyst Selectivity : Catalysts are employed to enhance reaction rates and selectivity. For instance, phosphorus pentoxide can be used as a catalyst in the cyclization reaction. google.com In hydrogenation steps, palladium on carbon (Pd/C) is a common catalyst. google.com However, the choice of catalyst and the presence of catalyst poisons or promoters can affect the outcome. The use of specific chiral catalysts, for instance, is designed to produce the desired S-enantiomer of Indoxacarb, but inefficient catalysis can lead to the formation of the inactive R-enantiomer, which is itself an impurity. epo.orggoogle.com
Table 1: Potential Impurities in Indoxacarb Synthesis based on Reaction Type
| Reaction Type | Potential Impurity | Formation Mechanism |
| Condensation/Cyclization | Unreacted Hydrazine Intermediate | Incomplete reaction due to suboptimal temperature or reaction time. google.com |
| Hydrolyzed Precursor | Presence of water by-product leading to decomposition of the oxadiazine ring. google.com | |
| Hydrogenation | De-chloro Indoxacarb Analog | Reductive removal of the chlorine atom from the benzene (B151609) ring catalyzed by Pd/C. google.com |
| Acylation | Di-acylated By-product | Reaction at an unintended site on the molecule. |
| Isomerization | R-enantiomer of Indoxacarb | Non-selective or inefficient chiral catalysis during synthesis. epo.org |
Table 2: Influence of Process Parameters on Impurity Formation
| Parameter | Effect on Impurity Profile | Example from Synthesis |
| Temperature | Higher temperatures can increase side reaction rates and decomposition. | In a condensation step, using dichloroethane requires a reaction temperature of 83°C, which can lead to insufficient reaction and impurity generation. google.com |
| Solvent | Can affect reaction equilibrium and facilitate side reactions. | Using DMF with sodium hydride can cause a disproportionation reaction, creating by-products. google.com |
| Catalyst | Lack of selectivity can lead to undesired products. | Inefficient chiral catalysts can result in a higher proportion of the inactive R-enantiomer. epo.orggoogle.com |
| Water Content | Can cause hydrolysis of intermediates or final product. | Water generated during condensation can hydrolyze the product back to starting materials. google.com |
Influence of Reaction Conditions on Impurity Profile
Reactant Purity and Stoichiometry Impact on Impurity 5
The formation of Indoxacarb Impurity 5, which has been identified as the N-decarbomethoxylated metabolite IN-JT333, is primarily a result of the degradation of the final Indoxacarb molecule rather than a direct byproduct of the initial synthesis steps. inchem.orgaptuitivcdn.com However, the purity of reactants and the control of stoichiometry during the manufacturing of Indoxacarb are critical factors that indirectly influence the prevalence of this impurity.
The synthesis of Indoxacarb is a multi-step process involving key intermediates whose purity can significantly affect the quality and stability of the final product. For instance, the purity of 7-chloro-2,5-dihydroindeno[1,2-e] Current time information in Bangalore, IN.nih.govfao.orgoxadiazine-4a(3H)-carboxylic acid methyl ester, a key intermediate, is known to directly impact the quality of the resulting Indoxacarb. The presence of side-products, such as dechlorinated impurities formed during hydrogenation steps, can compromise the integrity of the final molecule. epa.gov
Inadequate control over stoichiometry can lead to incomplete reactions, leaving unreacted intermediates in the final technical product. google.comiaea.org While these unreacted intermediates are themselves impurities, their presence can also potentially destabilize the final Indoxacarb product, making it more susceptible to subsequent degradation into Impurity 5. Therefore, rigorous quality control of raw materials and precise management of reaction stoichiometry are essential measures to minimize the potential for the formation of all impurities, including the degradant Impurity 5. iaea.org
Role of Key Intermediates in this compound Formation
Degradation or Transformation of Intermediate Compounds
This compound (IN-JT333) is principally formed through the transformation of the fully assembled Indoxacarb molecule. inchem.org This transformation involves the hydrolytic cleavage of the carboxymethyl group from the nitrogen atom of the trifluoromethoxyphenyl portion of the parent compound. inchem.org In the context of the manufacturing process, the final Indoxacarb molecule can be viewed as the last intermediate before it undergoes formulation into a commercial product. Any degradation occurring post-synthesis but pre-formulation contributes to the presence of Impurity 5 in the technical grade active ingredient.
While the primary pathway to Impurity 5 is from the final molecule, the stability of advanced intermediates is also a factor. However, the available literature predominantly points to the degradation of the parent Indoxacarb as the source of IN-JT333. This process is a key pathway in both environmental fate and biological metabolism. aptuitivcdn.comapvma.gov.au
Unreacted Intermediates as Impurities
Impurities in technical grade Indoxacarb can also consist of unreacted intermediates from the synthesis process. These are distinct from degradative impurities like Impurity 5. For example, patents describing the synthesis of Indoxacarb highlight the importance of driving reactions to completion to avoid the carry-over of starting materials and intermediate compounds into the final product. google.com The presence of these precursor compounds is controlled through the optimization of reaction conditions and purification steps. Their existence in the final product signifies incomplete conversion during synthesis, a separate issue from the chemical degradation that forms Impurity 5.
Degradation-Related Formation of this compound
The most significant pathway for the formation of this compound is through the degradation of the parent Indoxacarb molecule. This process can occur abiotically in the environment or through metabolic processes in organisms.
Hydrolytic Pathways Contributing to Impurity 5 Formation
Hydrolysis is a primary abiotic degradation pathway for Indoxacarb, leading directly to the formation of impurities, including Impurity 5 (IN-JT333). inchem.orgepa.gov The chemical structure of Indoxacarb contains ester and carbamate (B1207046) linkages that are susceptible to hydrolysis. The formation of Impurity 5 specifically occurs via the hydrolysis of the N-carboxymethyl group on the carbamate linkage. inchem.org This reaction cleaves the methyl ester, resulting in N-decarbomethoxylated Indoxacarb (IN-JT333). This degradant is frequently observed in environmental fate studies. aptuitivcdn.comapvma.gov.au
pH Dependence of Hydrolysis
The rate of Indoxacarb hydrolysis is strongly dependent on the pH of the surrounding medium. aptuitivcdn.com Studies have consistently shown that Indoxacarb is relatively stable in acidic conditions but degrades with increasing rapidity as the pH becomes neutral and then alkaline. nih.govpiat.org.nz This accelerated degradation under alkaline conditions significantly increases the rate of formation of hydrolysis products. The half-life of Indoxacarb in aqueous solutions at various pH levels demonstrates this trend clearly.
Interactive Data Table: pH-Dependent Hydrolysis of Indoxacarb at 25°C
| pH Level | Half-Life (Days) | Stability | Reference(s) |
| 5 | ~500 | Stable | aptuitivcdn.comapvma.gov.au |
| 7 | ~38 | Moderately Stable | nih.govapvma.gov.au |
| 9 | ~1 | Unstable | nih.govfao.orgapvma.gov.au |
This table summarizes data from multiple studies on the hydrolysis rate of Indoxacarb. The half-life indicates the time required for 50% of the parent compound to degrade.
The data shows that in alkaline environments (pH 9), Indoxacarb degrades very quickly, with a half-life of approximately one day. nih.govapvma.gov.au This rapid breakdown leads to a faster generation of degradants. While studies have identified IN-KT413 as a major hydrolysis product, particularly at high pH, IN-JT333 (Impurity 5) is also a consistently identified and significant product of hydrolytic degradation pathways. inchem.orgapvma.gov.auepa.gov
An Examination of the Formation Pathways of Indoxacarb Degradation Products
This article explores the various chemical pathways through which the insecticide Indoxacarb can degrade, leading to the formation of various other compounds. The focus is on the specific mechanisms of hydrolysis, photolysis, and thermal degradation and the resulting products identified through scientific studies.
1
The hydrolysis of Indoxacarb is a significant pathway for its degradation in the environment, with its rate being highly dependent on the pH of the surrounding medium. aptuitivcdn.compiat.org.nz Studies show that Indoxacarb's stability decreases as the pH increases. In acidic conditions (pH 5), Indoxacarb is relatively stable, but it degrades more rapidly in neutral (pH 7) and alkaline (pH 9) environments. aptuitivcdn.compiat.org.nznih.gov
The breakdown process involves the formation of several intermediate hydrolytic products. Key degradates identified in studies include IN-JT333, which is formed through the hydrolysis of the carboxymethyl group from the amino nitrogen of the trifluoromethoxyphenyl portion of the parent molecule. inchem.orgsmolecule.com Other major hydrolysis products that have been identified are IN-KT413 and IN-MP819. piat.org.nzwiley.comregulations.gov Under anaerobic conditions, the transient hydrolysis product IN-KT413 is notably formed. piat.org.nz At a pH of 9, IN-KT413 and IN-MF014 have been identified as major degradation products. piat.org.nz The degradation pathways under anaerobic soil conditions are consistent with those observed in hydrolysis studies, leading to the formation of IN-KT413 and IN-MP819. regulations.gov
Table 1: Hydrolysis Half-Life of Indoxacarb at Different pH Levels (25°C)
| pH Level | Half-Life | Source |
|---|---|---|
| 5 | ~500 days | aptuitivcdn.compiat.org.nz |
| 7 | 22-38 days | aptuitivcdn.compiat.org.nzfao.org |
| 9 | ~1 day | aptuitivcdn.compiat.org.nznih.gov |
2 Photolytic Degradation Pathways and Potential for Impurity 5 Generation
Photolysis, or degradation by light, is a primary route for the dissipation of Indoxacarb, particularly in aquatic environments. aptuitivcdn.compiat.org.nz When exposed to simulated sunlight in water, Indoxacarb degrades rapidly. piat.org.nz Conversely, its photolytic degradation on soil surfaces is a much slower process. aptuitivcdn.comapvma.gov.au A number of photoproducts have been identified, with major ones including IN-MF014 and IN-KB687, which were found at levels above 10% in aqueous photolysis experiments under natural light conditions. wiley.com
While it is established that Indoxacarb is susceptible to photodegradation, detailed studies specifying the exact photoreactions that occur at discrete wavelengths of light are not extensively detailed in the available research. General principles of pesticide photochemistry suggest that different reactions, such as oxidation or rearrangement, can be triggered by specific light wavelengths, like 254 nm or the broader spectrum above 290 nm which is relevant to natural sunlight. researchgate.net The characteristic wavelengths for detecting Indoxacarb have been studied, but the specific photoreactions initiated at those wavelengths to form degradation products are less defined. researchgate.net
To understand its environmental fate, Indoxacarb has been subjected to laboratory simulations of environmental photolysis. In studies using simulated sunlight, radiolabeled Indoxacarb was shown to degrade quickly in aqueous solutions. aptuitivcdn.compiat.org.nz The half-life in aqueous photolysis has been determined to be as short as approximately 3 days, indicating low persistence in aquatic systems. aptuitivcdn.compiat.org.nz One simulation exposed an aqueous solution of Indoxacarb to conditions equivalent to 30 days of midday natural sunlight, resulting in the identification of several photolysis products. fao.org In contrast, soil photolysis simulations showed significantly slower degradation, with a calculated half-life of 139 days under natural sunlight. aptuitivcdn.com
Table 2: Photolysis Half-Life of Indoxacarb in Environmental Simulations
| Environment | Condition | Half-Life | Source |
|---|---|---|---|
| Aqueous (pH 5) | Simulated Sunlight | ~3-4.5 days | aptuitivcdn.compiat.org.nzfao.org |
| Soil | Simulated/Natural Sunlight | 139 days | aptuitivcdn.com |
3 Thermal Degradation Profiles and Impurity 5 Formation
Indoxacarb can also degrade when exposed to high temperatures. This is particularly relevant in the context of food processing. The melting point of Indoxacarb is approximately 88°C, and it begins to decompose at higher temperatures.
The stability of Indoxacarb has been assessed under various high-temperature conditions. Standard stability tests, such as storing the substance at 54°C for 14 days, are used to evaluate its shelf life. fao.orgfao.org More specific studies have simulated food processing conditions. Under pasteurization conditions (90°C for 20 minutes), Indoxacarb was found to be generally stable. fao.org However, under more intense heat, such as conditions simulating baking, brewing, or boiling (100°C for 60 minutes), significant degradation occurred. wiley.comfao.org The most substantial degradation was observed under sterilization process conditions, where a number of thermal degradants were formed. wiley.com
Table 3: Indoxacarb Degradation under Simulated Food Processing Conditions
| Process Simulated | Temperature | Degradation Level | Source |
|---|---|---|---|
| Pasteurization | 90°C | Stable (6-15% loss) | wiley.comfao.org |
| Baking/Brewing/Boiling | 100°C | Degraded (11-33% loss) | wiley.comfao.org |
| Sterilization | Not specified, >100°C | Significantly Degraded | wiley.com |
Pyrolysis, or decomposition at very high temperatures, breaks Indoxacarb down into several products. The combustion of Indoxacarb can produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, phosgene, nitrogen oxides (NOx), hydrogen fluoride, and other pyrolytic products typical of burning organic material. novachem.com.auozcrop.com.au
In controlled thermal degradation studies, such as those simulating sterilization, more specific pyrolytic products have been identified. Under these conditions, Indoxacarb was found to degrade into multiple metabolites, including IN-KT413, IN-MP819, IN-MK638, IN-P0036, and IN-TMG00. wiley.com
Analytical Methodologies for Indoxacarb Impurity 5 Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of Indoxacarb (B177179) and its impurities. The complexity of the molecular structure of Indoxacarb, which includes enantiomers and related compounds, necessitates high-resolution separation techniques. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed, chosen based on the specific analytical challenge, such as the polarity of the impurity and the required sensitivity.
HPLC is the most widely applied technique for the analysis of Indoxacarb and its non-volatile impurities. Its versatility allows for different separation modes and detection technologies, making it suitable for both routine quality control and trace-level residue analysis.
Reversed-phase HPLC is a primary method for determining the purity of Indoxacarb and quantifying its related impurities. fao.org Method development focuses on optimizing the separation of the main component from all related substances, which would include Impurity 5. The development of a stability-indicating assay using RP-HPLC is crucial for distinguishing the active ingredient from potential degradants and manufacturing by-products.
Research findings indicate that C18 columns are highly effective for these separations. mdpi.comresource.org The optimization of an RP-HPLC method involves adjusting mobile phase composition, flow rate, and column temperature to achieve adequate resolution between adjacent peaks. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. mdpi.comesjpesticides.org.eg For impurity profiling, gradient elution is commonly used to effectively separate a wide range of compounds with different polarities in a single run. chromatographyonline.com
The following interactive table summarizes typical conditions used in RP-HPLC methods for Indoxacarb analysis, which are applicable for the quantification of Impurity 5.
| Parameter | Condition | Source |
|---|---|---|
| Column | Stainless steel, 250 mm × 4.6 mm, packed with C18, 5 µm particle size | resource.org |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | resource.org |
| Flow Rate | 1.0 - 1.7 ml/min | resource.orgesjpesticides.org.eg |
| Detection | UV at 235 nm or 285 nm | resource.orgesjpesticides.org.eg |
| Injection Volume | 5 - 20 µl | resource.orgesjpesticides.org.eg |
| Temperature | Ambient | resource.org |
While RP-HPLC is common, normal-phase HPLC (NP-HPLC) plays a critical role, particularly in chiral separations. Indoxacarb exists as a racemic mixture of two enantiomers, with the S-enantiomer being the insecticidally active component. esjpesticides.org.egfao.org Technical grade Indoxacarb may contain different ratios of these enantiomers. fao.org NP-HPLC using a chiral column, such as a Chiralcel OD column, is the established method for separating and quantifying the active S-enantiomer (Indoxacarb) from its inactive R-enantiomer. cipac.org This separation is crucial as regulatory limits often apply only to the active enantiomer. The mobile phase for such separations typically consists of non-polar solvents like hexane (B92381) or heptane (B126788) mixed with an alcohol such as 2-propanol. cipac.org
The detection of Indoxacarb and its impurities is most commonly achieved using Ultraviolet-Visible (UV-Vis) detectors. Specific wavelengths are chosen based on the chromophores present in the molecule to maximize sensitivity. Wavelengths of 230 nm, 285 nm, and 310 nm have been reported for the analysis of Indoxacarb and its impurities. fao.orgesjpesticides.org.egcipac.org
Diode Array Detection (DAD), also known as Photodiode Array (PDA) detection, offers a significant advantage over fixed-wavelength UV-Vis detectors. A DAD detector acquires absorbance data over a wide range of wavelengths simultaneously, generating a three-dimensional dataset (time, absorbance, and wavelength). mdpi.com This capability is invaluable for impurity analysis. It allows for the confirmation of peak identity by comparing the UV spectrum of an unknown peak with that of a reference standard. cipac.org Furthermore, it enables peak purity analysis, which can determine if a chromatographic peak represents a single compound or co-eluting substances, a critical function in method validation and impurity profiling. esjpesticides.org.eg
Gas chromatography is another powerful technique used for the analysis of Indoxacarb, particularly for residue analysis in various matrices. fao.org It is suitable for thermally stable and volatile compounds. While many impurities related to Indoxacarb may not be sufficiently volatile for direct GC analysis, this method is highly effective for the parent compound and certain metabolites, especially at trace levels.
For trace-level analysis, Gas Chromatography coupled with a micro-Electron Capture Detector (GC-μECD) is a highly sensitive method. mdpi.comresearchgate.net The ECD is particularly sensitive to compounds containing electronegative atoms, such as the halogens present in the Indoxacarb molecule, making this an ideal detector for its analysis. This method has been successfully applied to determine Indoxacarb residues in complex samples like medicinal herbs and soybeans. mdpi.commat-test.com
Method development involves sample extraction with a solvent like acetonitrile, followed by a purification or "clean-up" step, often using solid-phase extraction (SPE) to remove matrix interferences. mdpi.commat-test.com The final extract is then injected into the GC system. The method can achieve very low limits of quantification (LOQ), often in the range of 0.01 to 0.05 mg/kg, depending on the matrix. mdpi.comepa.gov
The following interactive table summarizes typical conditions for the analysis of Indoxacarb using GC-μECD.
| Parameter | Condition | Source |
|---|---|---|
| Column | DB-5 capillary column (30 m × 250 µm, 0.25 µm) | mdpi.com |
| Inlet Temperature | 260 - 280 °C | mdpi.com |
| Detector Temperature | 310 °C | mdpi.com |
| Oven Program | Initial 80°C, ramped to 300°C | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Detector | Micro-Electron Capture Detector (μECD) | mdpi.comresearchgate.net |
Gas Chromatography (GC) Methodologies for Volatile/Derivatized Impurities
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Enhanced Specificity and Confirmation
Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) stands as a powerful technique for the confirmatory analysis of Indoxacarb and its impurities. mdpi.com This method offers high specificity and sensitivity, making it suitable for trace-level detection and quantification in complex matrices. nih.gov
The process typically involves the extraction of the analyte from the sample matrix using a suitable solvent like acetonitrile. nih.gov The extract is then purified to remove interfering co-extractives, often employing techniques like solid-phase extraction (SPE). researchgate.net An aliquot of the purified extract is injected into the GC system, where the compounds are separated based on their volatility and interaction with the stationary phase of the chromatographic column. mdpi.com
Following separation, the eluted compounds enter the mass spectrometer. In tandem MS, specific precursor ions of the target analyte are selected and fragmented to produce characteristic product ions. mdpi.com This multiple reaction monitoring (MRM) approach significantly enhances selectivity by filtering out background noise and matrix interferences. mdpi.comresearchgate.net For instance, a study on indoxacarb residues in various foodstuffs utilized an MRM scheme with transitions of the precursor ion m/z 529 to product ions m/z 293 (for identification) and m/z 249 (for quantification). researchgate.net
The choice of GC column and temperature programming is crucial for achieving optimal separation. A common choice is a DB-5 or similar non-polar capillary column. mdpi.comscirp.org The oven temperature program is carefully optimized to ensure good peak shape and resolution. mdpi.com For example, a method for analyzing indoxacarb in medicinal herbs used an initial oven temperature of 80°C, which was ramped up to 300°C. mdpi.com
The table below summarizes typical GC-MS/MS parameters used for the analysis of indoxacarb, which would be adapted for the specific analysis of Impurity 5.
Table 1: Illustrative GC-MS/MS Parameters for Indoxacarb Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Agilent 7890A or similar mdpi.comnih.gov |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent mdpi.com |
| Injection Mode | Splitless mdpi.com |
| Injection Volume | 1-2 µL mdpi.comesjpesticides.org.eg |
| Injector Temperature | 280 °C mdpi.comesjpesticides.org.eg |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) mdpi.com |
| Oven Temperature Program | Example: Start at 80°C, ramp to 300°C mdpi.com |
| Mass Spectrometer | Triple Quadrupole (e.g., Shimadzu TQ8050) mdpi.com |
| Ionization Mode | Electron Ionization (EI) mdpi.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) mdpi.com |
Spectroscopic and Spectrometric Characterization of Indoxacarb Impurity 5
The definitive identification of an impurity requires detailed structural information, which is obtained through various spectroscopic and spectrometric techniques.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of impurities. agropages.com By analyzing the fragmentation patterns, chemists can piece together the molecular structure of an unknown compound.
When analyzing impurities in indoxacarb, the initial mass spectrum can sometimes provide clear indications of the impurity's identity, especially if it bears a close structural relationship to the active ingredient. agropages.com However, for regulatory purposes, further confirmation is typically required. agropages.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method widely used for the analysis of pesticide residues and their impurities. nih.govbrjac.com.br This technique is particularly advantageous for compounds that are not amenable to GC analysis due to low volatility or thermal instability.
The methodology involves separating the components of a mixture by liquid chromatography, followed by their detection and identification by mass spectrometry. nih.gov The use of a triple quadrupole mass spectrometer operating in MRM mode allows for the highly selective detection and quantification of target analytes, even in complex matrices. brjac.com.br For indoxacarb and its related compounds, a reversed-phase C18 column is commonly used for chromatographic separation. mdpi.comxml-journal.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium formate to improve ionization. mdpi.comeurl-pesticides.eu
LC-MS/MS has been successfully applied to the analysis of indoxacarb in a variety of samples, including medicinal herbs and agro-food industrial sludge. mdpi.comnih.gov The high selectivity of the technique minimizes matrix effects, which can be a significant challenge in the analysis of complex samples. mdpi.com
The table below outlines typical LC-MS/MS conditions for indoxacarb analysis, which would be optimized for the specific detection of Impurity 5.
Table 2: Representative LC-MS/MS Parameters for Indoxacarb Analysis
| Parameter | Setting |
|---|---|
| Liquid Chromatograph | UHPLC system (e.g., Dionex Ultimate 3000) mdpi.com |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.0 mm, 3.0 µm) mdpi.com |
| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid and 5 mM ammonium formate mdpi.comeurl-pesticides.eu |
| Flow Rate | 0.25 - 1.0 mL/min esjpesticides.org.egnih.gov |
| Injection Volume | 1.0 - 5.0 µL mdpi.comesjpesticides.org.eg |
| Mass Spectrometer | Triple Quadrupole (e.g., TSQ Quantum Access Max) mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. agropages.com This capability is invaluable in the identification of impurities, as it allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Techniques like time-of-flight (TOF) mass spectrometry coupled with either GC or LC are increasingly used for impurity profiling. thermofisher.com HRMS can be used for both screening purposes and for the definitive identification of non-target and unknown compounds. brjac.com.br The accurate mass data obtained from HRMS, in conjunction with fragmentation patterns, provides a high degree of confidence in the proposed structure of an impurity. agropages.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Coupled Separation and Detection
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. agropages.com It provides detailed information about the chemical environment of individual atoms within a molecule.
For the structural confirmation of an impurity like this compound, various NMR experiments are conducted. agropages.com After isolating the impurity in sufficient quantity and purity, it is dissolved in a deuterated solvent for analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
A patent for the preparation of high-purity indoxacarb reported the ¹H NMR data for the final product in deuterated chloroform (B151607) (CDCl₃). google.com The spectrum showed characteristic signals for the aromatic protons, the protons of the indene (B144670) ring system, and the methyl ester groups. google.com For example, the aromatic protons appeared as a multiplet in the range of 7.22-7.54 ppm, while the methyl ester protons appeared as singlets at 3.71 and 3.73 ppm. google.com
Analysis of the ¹H NMR spectrum of this compound, when compared to that of the parent indoxacarb, would reveal structural differences. For instance, the absence or shift of certain signals could indicate the modification or loss of a particular functional group. The table below lists the reported ¹H NMR chemical shifts for indoxacarb, which would serve as a reference for the analysis of its impurities.
Table 3: ¹H NMR Chemical Shifts for Indoxacarb in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.54 | d | Ar-H |
| 7.39-7.22 | m | Ar-H |
| 5.73 | d | - |
| 5.23 | d | - |
| 3.73 | s | O-CH₃ |
| 3.71 | s | O-CH₃ |
| 3.52 | d | Indene-CH₂ |
| 3.30 | d | Indene-CH₂ |
Data sourced from a patent describing the synthesis of indoxacarb. google.com
By combining the information from these advanced analytical and spectroscopic techniques, a comprehensive profile of this compound can be established, ensuring the quality and safety of the final pesticide product.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.netnumberanalytics.com When a sample is exposed to IR radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate. cognitoedu.org The resulting spectrum shows absorption bands at characteristic wavenumbers, which correspond to specific functional groups. mvpsvktcollege.ac.in The region from 500 to 1,500 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for each molecule, which can be used to confirm identity by matching it to a reference spectrum or to detect the presence of impurities. cognitoedu.org
Table 3: Expected IR Absorption Bands for Functional Groups in an Indoxacarb-like Structure
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3300 - 3500 | Amine (N-H) | Stretch |
| 1650 - 1850 | Carbonyl (C=O) of ester/amide | Stretch |
| 1650 - 2000 | Aromatic (C=C) | Stretch |
| 1000 - 1300 | Ester (C-O), Ether (C-O) | Stretch |
| 1100 - 1400 | Trifluoromethyl (C-F) | Stretch |
Method Validation and Performance Characteristics for Impurity 5 Analysis
Once a reference standard for this compound is isolated or synthesized, a quantitative analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), must be developed and validated. esjpesticides.org.eg Method validation ensures that the analytical procedure is suitable for its intended purpose. researchgate.net
Specificity and Selectivity Studies to Distinguish Impurity 5 from Other Components
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the parent compound (Indoxacarb), other impurities, degradation products, or matrix components. esjpesticides.org.egmdpi.com In a chromatographic method, this is demonstrated by showing that the peak for Impurity 5 is well-resolved from all other peaks and that blank matrix chromatograms are free of any interfering peaks at the retention time of the analyte. esjpesticides.org.eg
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netentomoljournal.com These limits are crucial for ensuring that the method is sensitive enough to control the impurity at the required low levels. They are often established by analyzing samples with known low concentrations of the analyte and determining the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). mdpi.com
Table 4: Representative LOD and LOQ Values for Indoxacarb Analysis in Various Matrices This table shows typical method sensitivity for the parent compound, Indoxacarb, which would be representative of a validated method for a related impurity.
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
|---|---|---|---|
| Tomato | 0.005 | 0.01 | entomoljournal.com |
| Cabbage | 0.01 | 0.03 | frontiersin.org |
| Peach | 0.006 | 0.018 | researchgate.net |
| Medicinal Herbs | 0.005 | 0.01 | mdpi.com |
Linearity and Calibration Curve Establishment
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. esjpesticides.org.eg This is established by preparing a series of standard solutions of Impurity 5 at different concentrations and analyzing them. A calibration curve is then created by plotting the instrument response (e.g., peak area) against the concentration. scirp.org The relationship is typically assessed by the correlation coefficient (R²) of the linear regression, which should ideally be very close to 1.0 (e.g., >0.999). esjpesticides.org.egscirp.org
Table 5: Representative Linearity Data for Indoxacarb This table illustrates the data used to establish the linear range of a quantitative method.
| Parameter | Value | Reference |
|---|---|---|
| Concentration Range | 0.1 – 3.2 mg/mL | esjpesticides.org.eg |
| Correlation Coefficient (R²) | >0.9999 | esjpesticides.org.eg |
| Concentration Range | 0.01 - 2.0 mg/kg | scirp.org |
| Correlation Coefficient (R²) | 0.999 | scirp.org |
Compound Reference Table
Based on the comprehensive search conducted, there is no specific information available for a compound identified as "this compound." Scientific literature and analytical method validations focus extensively on the active ingredient, Indoxacarb, and its R-enantiomer.
Therefore, it is not possible to generate an article that focuses solely on the chemical compound "this compound" as requested in the prompt. The available data on analytical methodologies, including accuracy, precision, sample preparation, and clean-up techniques, all pertain to Indoxacarb itself.
Environmental Dynamics and Transformation of Indoxacarb Impurity 5
Environmental Persistence and Dissipation Mechanisms
The persistence of Indoxacarb (B177179) Impurity 5 (IN-JT333) in the environment, particularly in soil, is a significant aspect of its environmental fate. It is primarily formed from the parent compound, indoxacarb, through microbial processes under aerobic conditions. aptuitivcdn.compiat.org.nz
IN-JT333 is characterized as having a persistence in soil ranging from slight to moderate-to-high. wiley.com Laboratory studies under aerobic conditions have reported its dissipation half-life (DT50) in soil to be between 19.6 and 147.5 days. wiley.comsemanticscholar.org Other studies have specified DT50 values of 24 to 27 days and noted that once IN-JT333 reaches its peak concentration in soil, it can degrade with a half-life of 8 to 12 days. piat.org.nz In field dissipation trials, both the parent indoxacarb and IN-JT333 were predominantly found in the top 15 cm of soil, with IN-JT333 demonstrating low mobility. regulations.gov
In aquatic environments, studies on whole water-soil systems under anaerobic conditions have shown that indoxacarb degrades with a DT50 of 26 to 35 days, with IN-JT333 being a noted metabolite.
Interactive Data Table: Degradation Half-Life (DT50) of Indoxacarb Impurity 5 (IN-JT333) in Soil
| Soil Condition | DT50 Range (Days) | Persistence Classification | Reference |
| Aerobic Laboratory | 19.6 - 147.5 | Moderate to High | wiley.comsemanticscholar.org |
| Aerobic Laboratory | 24 - 27 | Slight | |
| Aerobic Silt Loam | 8 - 12 | Slight | piat.org.nz |
Degradation Kinetics in Environmental Matrices (e.g., soil, water)
Transformation Pathways in Abiotic Systems
Abiotic degradation processes are critical in determining the ultimate fate of chemical compounds in the environment.
There is a lack of specific studies on the hydrolysis of this compound (IN-JT333) in sterile aqueous environments. It is known that IN-JT333 is formed from the parent indoxacarb via hydrolysis of the carboxymethyl group, a reaction that is highly dependent on pH. fao.orgfao.org However, data on the rate and products of any subsequent hydrolysis of IN-JT333 itself are not available.
Specific data from photolysis studies conducted on this compound (IN-JT333) are not available in the reviewed scientific literature. The parent compound, indoxacarb, is known to undergo moderate photolysis in aqueous solutions, which is a significant degradation pathway in aquatic environments, but it degrades very slowly on soil surfaces when exposed to sunlight. aptuitivcdn.com The photolytic stability of IN-JT333 has not been independently characterized.
Hydrolysis in Aqueous Environments (e.g., sterile water studies)
Biotransformation and Metabolite Generation Relevant to Impurity 5
This compound (IN-JT333) is a central component in the biotransformation of indoxacarb. It is the product of metabolic activation, primarily in insects, where the parent compound is converted to the more potent IN-JT333. regulations.govigi-global.com This conversion also occurs in mammals, although it is considered a minor pathway. fao.orgigi-global.com In rats, for example, females have been shown to metabolize indoxacarb more slowly than males but produce nearly ten times more of the toxic metabolite IN-JT333. fao.org
Microbial Degradation Pathways in Soil and Water Systems
Microbial action is a primary driver for the transformation of indoxacarb in the environment, leading to the formation of this compound (IN-JT333). aptuitivcdn.com
In terrestrial environments, indoxacarb undergoes relatively rapid decomposition primarily through microbial degradation. aptuitivcdn.com Under aerobic soil conditions, the hydrolysis of the carboxymethyl group from the parent indoxacarb leads to the rapid formation of IN-JT333. aptuitivcdn.cominchem.org This process is a key step in the environmental breakdown of indoxacarb in soil. aptuitivcdn.compesticidefreelawns.org Studies have shown that while the initial degradation of indoxacarb can be quick, its metabolite, IN-JT333, is more persistent in the soil. pesticidefreelawns.org The enantiomers of IN-JT333 have been observed to degrade at the same rate in soil. piat.org.nz
The persistence of a chemical in soil is often measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. For IN-JT333, this has been reported to be significantly longer than for the parent indoxacarb.
Table 1: Soil Dissipation of this compound (IN-JT333)
| Parameter | Value (days) | Soil Conditions | Reference |
|---|---|---|---|
| DT50 | 8 - 12 | Aerobic Silt Loam | fao.org |
| DT50 | 24 - 27 | Aerobic | piat.org.nz |
| DT90 | 97 - 224 | Aerobic | piat.org.nz |
In-Planta and In-Vivo Metabolic Fate of Related Indoxacarb Metabolites
The transformation of indoxacarb and its metabolites also occurs within living organisms, following distinct pathways in plants and animals.
In-Planta Metabolic Fate
In most studied crops, such as cotton and lettuce, the parent compound indoxacarb constitutes the vast majority of the residue, with transformation products not being identified at significant levels. piat.org.nz However, more recent and sensitive analytical methods have provided new insights. A 2022 study on tea plants was the first to detect IN-JT333 as a degradation product in plant samples, along with other metabolites like IN-MK638, IN-MF014, and IN-KG433. This finding suggests that the metabolic pathway of indoxacarb in plants can be more complex than previously understood and may involve the formation of N-decarbomethoxylated products.
The broader metabolic pathways for indoxacarb in biological systems include the opening of the oxadiazine ring and hydroxylation, which can lead to a variety of further metabolites. inchem.orgfederalregister.gov The detection of multiple metabolites in tea suggests that after the initial formation of intermediates like IN-JT333, further degradation via these pathways is possible in plants.
In-Vivo Metabolic Fate
Studies using rat hepatic microsomes have shown that females, while metabolizing indoxacarb more slowly than males, can produce significantly more of the IN-JT333 metabolite. inchem.org This corresponds to in-vivo observations where female rats retained a higher body burden of IN-JT333 in their fat compared to males. inchem.org
Following its formation, IN-JT333 can undergo further biotransformation. The metabolic pathways of the parent compound, which include hydroxylation of the indanone ring and cleavage of the oxadiazine ring, are indicative of the potential fate of its metabolites. inchem.orgfederalregister.govepa.gov For instance, IN-JT333 can be hydroxylated on the indanone ring to form 5-HO-IN-JT333, which has been identified as a minor liver metabolite in ruminants. epa.gov The opening of the oxadiazine ring in the parent compound is known to produce cleaved products, and similar transformations are plausible for its metabolites. inchem.orgfederalregister.gov
Table 2: Detection of this compound (IN-JT333) in Animal Tissues
| Animal | Tissue/Matrix | Finding | Reference |
|---|---|---|---|
| Rat | Feces | Major metabolite (0.4–3.3% of administered dose) | inchem.org |
| Rat | Fat | Significant residue, higher in females than males | inchem.org |
| Dairy Cow | Perirenal Fat | Present at 7-11% of parent compound levels | fao.org |
| Dairy Cow | Milk & Muscle | Not detected | federalregister.gov |
| Laying Hen | Fat | Constituted 16-18% of total radioactive residue | fao.org |
| Laying Hen | Egg Yolk | Detected at very low concentrations (0.01-0.02 ppm) | federalregister.gov |
Regulatory and Quality Assurance Aspects of Indoxacarb Impurity 5 Management
Role of Indoxacarb (B177179) Impurity 5 as an Analytical Reference Standard
Analytical reference standards are highly purified compounds used as a benchmark for the identification and quantification of substances in analytical testing. federalregister.govfbpharmtech.com The availability of a reference standard for an impurity is a prerequisite for its accurate monitoring and control in raw materials and final products.
Development and Certification of Analytical Reference Standards for Impurity Profiling
The development of a reference standard for an impurity like Indoxacarb Impurity 5 is a multi-step process. eppltd.comlgcstandards.com It typically begins with the isolation and structural elucidation of the impurity from the technical active ingredient. eppltd.com This is followed by the custom synthesis of the impurity in a larger quantity and to a high degree of purity. eppltd.comlgcstandards.com
Certification of the reference standard is a critical final step. This involves a comprehensive characterization of the material to confirm its identity and determine its purity. federalregister.govlgcstandards.com The process often adheres to international standards such as ISO 17034 for the production of reference materials. fbpharmtech.compharmaffiliates.com A Certificate of Analysis (CoA) is issued, which provides detailed information on the compound's properties and purity, ensuring its suitability for use in quantitative analysis. axios-research.comlgcstandards.com Several suppliers offer this compound as a reference standard, indicating that it has undergone this process of development and characterization. axios-research.comtheclinivex.comsigmaaldrich.com
Table 2: Characteristics of this compound Reference Standard
| Characteristic | Detail | Source(s) |
| Chemical Name | This compound | axios-research.comsigmaaldrich.com |
| CAS Number | 200568-74-7 | axios-research.comsigmaaldrich.com |
| Molecular Formula | C₂₀H₁₅ClFN₃O₅ | axios-research.comsigmaaldrich.com |
| Molecular Weight | 469.8 | axios-research.comsigmaaldrich.com |
| Availability | Commercially available as an analytical reference standard. | axios-research.comtheclinivex.comsigmaaldrich.com |
Application in Raw Material and Finished Product Quality Control Testing
This compound, in the form of a certified reference standard, plays a vital role in the quality control (QC) of Indoxacarb. fao.orgaxios-research.com QC testing is performed at various stages, from the initial raw materials to the final formulated product, to ensure consistency and compliance with regulatory standards. eppltd.com
In practice, analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to create an impurity profile of a batch of technical grade Indoxacarb or a formulated product. fao.orgfao.orgherts.ac.uk The reference standard for this compound allows for the unambiguous identification of this specific impurity in the chromatogram and its precise quantification. By comparing the amount of the impurity in the sample to the established specification limits, manufacturers can ensure that their products meet the required quality and regulatory standards before release. eppltd.com This rigorous testing is essential for maintaining the safety and efficacy of the final agrochemical product. fao.org
Use in Method Validation and Analytical System Suitability
The management and control of any impurity are fundamentally reliant on the ability to accurately and reliably detect and quantify it. In this context, a characterized standard of this compound serves as an indispensable reference material for the validation of analytical methods and for ensuring the ongoing suitability of the analytical system. clearsynth.com
Analytical method validation is the process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application. chemicea.com When developing and validating an analytical method, such as High-Performance Liquid Chromatography (HPLC), for quantifying this compound, the impurity standard is crucial for assessing several key parameters. alfa-chemistry.compharmiweb.com
Specificity/Selectivity: The standard is used to confirm that the analytical method can unequivocally assess the impurity in the presence of other components that may be expected to be present, including the active ingredient (Indoxacarb), other impurities, and degradation products. ich.org This is often demonstrated by spiking a sample matrix with the impurity standard and showing that its peak is well-resolved from all other peaks. europa.eu
Linearity: A series of dilutions of the this compound standard are prepared and analyzed to prove that the method's response is directly proportional to the concentration of the impurity over a specified range. ich.orgesjpesticides.org.eg
Accuracy: Accuracy is determined by analyzing samples with known concentrations of the impurity standard (e.g., spiking a blank matrix) and comparing the measured value to the true value. ich.org
Precision: This is assessed by repeatedly analyzing a homogeneous sample containing the impurity standard to demonstrate the closeness of agreement between a series of measurements. registech.com
Limit of Quantification (LOQ): The impurity standard is used to determine the lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. mdpi.com
The table below summarizes typical validation parameters established using an impurity standard in an HPLC method.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The impurity peak is resolved from the main component and other impurities (Resolution > 1.5). | To ensure the method measures only the intended impurity. europa.eu |
| Linearity (R²) | ≥ 0.999 | To demonstrate a proportional response to concentration. esjpesticides.org.eg |
| Accuracy (% Recovery) | 70% - 120% | To confirm the closeness of the measured value to the true value. mdpi.com |
| Precision (% RSD) | ≤ 20% near the LOQ | To show the repeatability and reproducibility of the method. registech.com |
| LOQ | Must be at or below the reporting threshold (e.g., 0.01 mg/kg). | To ensure the method is sensitive enough for its purpose. mdpi.comnih.gov |
Analytical System Suitability
Before running any sequence of samples, system suitability testing (SST) is performed to verify that the analytical system is performing adequately on that day. registech.com A solution containing the this compound standard, often in combination with the active pharmaceutical ingredient (API), is injected to check critical performance characteristics of the chromatography system. europa.eu
The table below lists common system suitability parameters.
| SST Parameter | Typical Requirement | Purpose |
| Peak Tailing Factor | ≤ 2.0 | To ensure good peak shape and avoid issues with integration. |
| Theoretical Plates (N) | > 2000 | To confirm the efficiency of the chromatographic column. |
| Relative Standard Deviation (%RSD) for replicate injections | ≤ 5.0% | To demonstrate the precision of the injection system. |
| Resolution (Rs) | > 1.5 between the impurity and adjacent peaks | To ensure adequate separation for accurate quantification. |
Strategies for Impurity Control and Reduction in Indoxacarb Manufacturing
Effective impurity management requires a multi-faceted approach that begins with the design of the synthesis process and extends through to the specification of the final technical material. The goal is to ensure that impurities like this compound are maintained at or below levels that have been demonstrated to be acceptable.
Process Optimization for Minimizing this compound Levels
The most effective strategy for controlling impurities is to prevent their formation during the manufacturing process. pharmiweb.com This is achieved through rigorous process optimization, where key reaction parameters are studied to understand their impact on the formation of by-products such as this compound. By identifying the Critical Process Parameters (CPPs)—those variables that have a significant impact on a Critical Quality Attribute (CQA) like impurity levels—manufacturers can establish operating ranges that minimize impurity formation. npra.gov.my
For a hypothetical process-related impurity like this compound, optimization studies would involve systematically varying parameters such as:
Temperature and pressure
Reaction time
The ratio of reactants and catalysts
The quality of starting materials and solvents
The rate of addition of reagents
pH control
The following table illustrates how varying process parameters could hypothetically influence the level of a target impurity.
| Parameter | Condition A | Condition B | Condition C | Impact on Impurity 5 Level |
| Temperature | 60°C | 70°C | 80°C | Higher temperature may increase impurity formation. |
| Reactant Molar Ratio | 1.0 : 1.1 | 1.0 : 1.2 | 1.0 : 1.3 | An excess of one reactant might favor a side reaction leading to the impurity. |
| Reaction Time | 4 hours | 6 hours | 8 hours | Longer reaction times could lead to degradation or subsequent reactions forming the impurity. |
By analyzing the results of such experiments, an optimal set of operating conditions is defined to ensure the consistent production of Indoxacarb with the lowest possible level of Impurity 5. nih.gov
Impurity Profiling and Specification Setting in Technical Grade Material
Impurity profiling is the analytical activity of identifying and quantifying the impurities present in a technical grade active ingredient. ijrti.org The technical material consists of the active ingredient along with related manufacturing impurities. fao.orgfao.org For technical grade Indoxacarb, analytical methods like reversed-phase liquid chromatography (RPLC) are employed to create a detailed impurity profile. fao.org
Regulatory bodies require a thorough characterization of the technical material to set specifications. fao.orgepa.gov A specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria which are numerical limits, ranges, or other criteria for the tests described. ethiostandards.org The minimum purity for technical grade Indoxacarb is set, for example, at 900 g/kg or 930 g/kg, and maximum limits are established for relevant impurities. ethiostandards.orgwiley.com An impurity is considered "relevant" if it is of toxicological or ecotoxicological concern. europa.eu
Regulatory evaluations, such as those by the European Food Safety Authority (EFSA), define specifications for technical material based on batch data from industrial-scale production. wiley.com The following table shows examples of specifications for relevant impurities found in technical grade Indoxacarb, which illustrates the process of specification setting.
| Impurity Name | Maximum Content (g/kg) | Status |
| Toluene | 14 | Relevant Impurity |
| IN-J1063 | 0.0018 | Relevant Impurity (at LOQ) |
| IN-C0800 | 0.0025 | Relevant Impurity (at LOQ) |
| IN-R1T94 | 0.0025 | Relevant Impurity (at LOQ) |
| IN-06439 | 0.0025 | Relevant Impurity (at LOQ) |
| Data sourced from EFSA peer review documentation. wiley.com |
A specification for this compound would be similarly established based on its prevalence in manufacturing batches and an assessment of its potential risks. The limit would be set to ensure that the quality of the technical material is consistent and meets regulatory safety standards. chemicea.comfao.org
Quality by Design (QbD) Principles for Impurity Management
Quality by Design (QbD) is a modern, systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. npra.gov.myeuropa.eu Applying QbD principles is a highly effective strategy for managing and controlling impurities like this compound. acdlabs.com
The QbD process for impurity management involves several key steps:
Define a Quality Target Product Profile (QTPP): This outlines the prospective quality characteristics of the final product, including the identity and limits for impurities. npra.gov.my
Identify Critical Quality Attributes (CQAs): CQAs are the physical, chemical, or microbiological properties that should be within an appropriate limit to ensure the desired product quality. The level of this compound would be considered a CQA. npra.gov.myresearchgate.net
Conduct Risk Assessment: A risk assessment links material attributes and process parameters to the CQAs. This helps identify which process parameters (CPPs) are most likely to affect the levels of this compound. researchgate.net
Develop a Design Space: Through experimental design (DoE), a design space is established. This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. nih.govchromatographyonline.comresearchgate.net Operating within the design space is not considered a change and ensures that the impurity levels remain within the specified limits.
Implement a Control Strategy: A planned set of controls, derived from product and process understanding, is put in place. This includes controls on input material attributes, process parameters, and the final product. The control strategy ensures the process performs as expected and the product consistently meets its specifications, including the limit for this compound. acdlabs.com
The table below outlines the workflow for applying QbD principles to impurity management.
| QbD Step | Description | Example for this compound |
| 1. Define QTPP | Prospective summary of product quality characteristics. | Technical Indoxacarb with >93% purity and Impurity 5 level <0.15%. |
| 2. Identify CQAs | Attributes that must be controlled to ensure quality. | Purity, Assay, Level of Impurity 5. |
| 3. Risk Assessment | Link process parameters to CQAs. | Identify reaction temperature and reactant stoichiometry as high-risk factors for Impurity 5 formation. |
| 4. Establish Design Space | Define a robust operating region for the process. | A defined range of temperature and reactant ratios that consistently produces Impurity 5 levels <0.15%. nih.gov |
| 5. Implement Control Strategy | A planned set of controls to ensure performance. | Monitoring raw material quality, real-time process controls for temperature, and final release testing for Impurity 5. |
By using QbD, manufacturers move from a reactive "testing to quality" approach to a proactive "building quality in" paradigm, resulting in a more robust manufacturing process with a greater assurance of consistently controlling impurities like this compound. chromatographyonline.comresearchgate.net
Future Research Directions for Indoxacarb Impurity 5
Development of Advanced Analytical Techniques for Ultra-Trace Detection and Structural Confirmation
The accurate detection and quantification of Indoxacarb (B177179) Impurity 5 at trace and ultra-trace levels are critical for quality control and environmental monitoring. While standard chromatographic techniques are employed for the analysis of Indoxacarb and its major degradates, dedicated methods for Impurity 5 are less established. Future research should focus on the development of highly sensitive and specific analytical methodologies.
Key Research Areas:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Research should aim to develop and validate robust HPLC-MS/MS methods for the routine analysis of Indoxacarb Impurity 5. This would involve optimizing chromatographic conditions for effective separation from the parent compound and other impurities, as well as fine-tuning mass spectrometry parameters for maximum sensitivity and selectivity. The use of isotopically labeled internal standards could further enhance the accuracy of quantification. europa.eu
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For certain matrices, GC-MS/MS may offer an alternative or complementary approach. Method development would need to address the potential thermal lability of the bisarylurea structure and may require derivatization to improve volatility and chromatographic performance.
Structural Elucidation Techniques: Advanced analytical techniques are necessary for the unambiguous structural confirmation of Impurity 5. High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass spectrometry, can provide highly accurate mass measurements, aiding in the determination of the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques, would be invaluable for elucidating the precise connectivity of the atoms within the molecule.
Table 1: Potential Analytical Techniques for this compound
| Technique | Purpose | Potential Advantages |
| HPLC-MS/MS | Quantification and Routine Detection | High sensitivity, high selectivity, suitable for a wide range of polarities. ekb.eg |
| GC-MS/MS | Alternative Quantification | High separation efficiency for volatile compounds. ekb.eg |
| HRMS | Structural Confirmation | Provides highly accurate mass data for elemental composition determination. |
| NMR | Structural Elucidation | Provides detailed information on the chemical structure and connectivity of atoms. |
Comprehensive Modeling of Environmental Fate and Persistence, Specific to Impurity 5
Understanding the environmental behavior of this compound is crucial for assessing its potential long-term impact. While the environmental fate of the parent compound, Indoxacarb, has been studied, specific data for its impurities are often scarce. epa.gov Future research should focus on modeling the environmental fate and persistence of Impurity 5 to predict its distribution and longevity in various environmental compartments.
Key Research Areas:
Degradation Studies: Laboratory-based studies should be conducted to investigate the abiotic and biotic degradation pathways of this compound. This includes studies on hydrolysis, photolysis, and microbial degradation in soil and water under various environmental conditions (e.g., pH, temperature, microbial activity). pesticidestewardship.orggcsaa.org
Adsorption-Desorption Studies: The mobility of Impurity 5 in soil and sediment is governed by its adsorption and desorption characteristics. Batch equilibrium studies should be performed using a range of soil types with varying organic matter content and clay mineralogy to determine its soil organic carbon-water (B12546825) partitioning coefficient (Koc). pesticidestewardship.org
Leaching Potential: Based on the data from degradation and adsorption studies, computer-based models can be used to simulate the leaching potential of this compound through the soil profile and its potential to reach groundwater.
Elucidation of Novel or Uncharacterized Formation Pathways of this compound
To effectively control the levels of this compound in the final product, a thorough understanding of its formation pathways during the manufacturing process is essential. While the general synthesis of Indoxacarb is known, the specific side reactions leading to the formation of the bisarylurea impurity may not be fully characterized.
Key Research Areas:
Reaction Mechanism Studies: Detailed mechanistic studies should be undertaken to identify the specific reaction conditions (e.g., temperature, pH, reactant ratios, catalysts) that favor the formation of this compound. This could involve the use of in-situ reaction monitoring techniques, such as process analytical technology (PAT).
Starting Material and Intermediate Purity: The purity of starting materials and intermediates used in the synthesis of Indoxacarb should be carefully evaluated as potential sources of precursors for Impurity 5.
Forced Degradation Studies: Conducting forced degradation studies on Indoxacarb and its key intermediates under various stress conditions (e.g., heat, light, acid, base, oxidation) can help to identify potential degradation pathways that may also be relevant to its formation during synthesis or storage.
Design and Implementation of Innovative Impurity Control and Mitigation Technologies in Synthesis
Armed with a comprehensive understanding of the formation pathways of this compound, future research can focus on developing and implementing innovative strategies to control and mitigate its presence in the final product.
Key Research Areas:
Process Optimization: The synthesis process of Indoxacarb can be optimized to minimize the formation of Impurity 5. This could involve adjusting reaction parameters, such as temperature, reaction time, and the order of reagent addition, based on the findings from mechanistic studies.
Advanced Purification Techniques: The development of more efficient purification methods to remove Impurity 5 from the final product is a critical area of research. This could include the exploration of advanced crystallization techniques, preparative chromatography, or the use of selective scavengers that react specifically with the bisarylurea impurity.
Alternative Synthetic Routes: In the long term, research could explore alternative synthetic routes to Indoxacarb that inherently avoid the formation of Impurity 5. This would represent a more fundamental approach to impurity control.
Q & A
Q. What standardized analytical methods are recommended for detecting and quantifying Indoxacarb Impurity 5 in environmental or biological matrices?
Methodological approaches include gas chromatography with electron capture detection (GC-ECD) for residues at trace levels (limit of quantification [LOQ] = 0.01 mg·kg⁻¹) . For structural confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) is critical to distinguish Impurity 5 from co-eluting compounds. Validation parameters (linearity, specificity, accuracy) must adhere to ICH guidelines, with calibration curves spanning 0.01–2 µg·mL⁻¹ and correlation coefficients >0.99 .
Q. What are the key parameters for assessing the stability of this compound under varying environmental conditions?
Stability studies should evaluate degradation kinetics (half-life) in soil, water, or plant matrices. For example, indoxacarb residues in cauliflower degrade below LOQ within 7 days, with half-lives of 1.12–1.31 days depending on dosage. Experimental design must include controlled variables (pH, temperature, UV exposure) and statistical analysis (e.g., ANOVA) to validate reproducibility .
Q. How do regulatory guidelines (e.g., FDA, ICH) influence the characterization of this compound in drug substances?
Regulatory frameworks require impurity profiling, including structural identification (chemical name, NMR/HRMS data), synthesis pathway analysis, and quantification ≥0.1% w/w. For agrochemicals, 5-batch analysis is mandated to establish impurity specifications and batch-to-batch consistency . Documentation must align with ICH Q3A, detailing process-related impurities, degradants, and isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity bioactivity data—e.g., conflicting efficacy or toxicity results across studies?
Contradictions may arise from differences in experimental models (e.g., Spodoptera littoralis vs. C. acuta) or formulation synergies (e.g., nanoencapsulation enhancing efficacy). A meta-analysis framework should:
Q. What advanced methodologies are employed to synthesize and structurally characterize this compound at scale?
Impurity synthesis requires scaled preparation (e.g., 100 mg–1 g) under Good Laboratory Practice (GLP). Techniques include:
Q. How do impurities like this compound influence the pharmacokinetic or pharmacodynamic profile of the parent compound?
Mechanistic studies should use in vitro models (e.g., cytochrome P450 assays) to assess metabolic interference. For example:
- Bioactivity : Nanoformulations of indoxacarb show 95% mortality at 1/5 field concentration, but impurities may alter efficacy via competitive binding .
- Toxicity : Impurity accumulation in soil (half-life >7 days) necessitates ecotoxicological assays (e.g., Daphnia magna acute toxicity) .
Methodological Recommendations
- Experimental Design : Use factorial designs to isolate impurity effects from matrix interference.
- Data Validation : Cross-validate results with orthogonal methods (e.g., GC-ECD vs. LC-MS/MS).
- Ethical Compliance : Adhere to IUPAC’s Good Research Practice, including transparency in reporting contradictions and negative results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
